Theophylline-8-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBYKZGOXFIONW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202753 |

Source

|

| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-71-1 |

Source

|

| Record name | 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline-8-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Theophyllinebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE-8-BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UR2VV86WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and molecular weight of Theophylline-8-butyric acid

Chemical Structure, Synthesis, and Molecular Characterization

Executive Summary

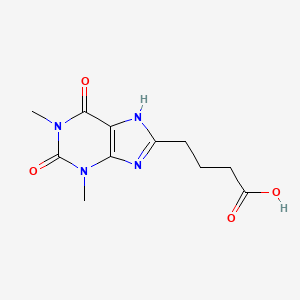

Theophylline-8-butyric acid (CAS: 5438-71-1) is a functionalized xanthine derivative primarily utilized in bioanalytical chemistry and drug development.[1] Distinct from theophylline itself (1,3-dimethylxanthine), this compound features a 3-carboxypropyl moiety at the C8 position .[1]

This structural modification is critical: it introduces a reactive carboxylic acid "handle" while preserving the N1 and N3 methyl groups and the pyrimidine-dione core.[1] This unique architecture makes it the gold-standard hapten for generating anti-theophylline antibodies used in Therapeutic Drug Monitoring (TDM) immunoassays.[1] By linking carrier proteins to the C8 position, the antigenic determinants of the theophylline molecule remain exposed, ensuring high-specificity recognition.

Molecular Identity & Structural Analysis[1][2][3][4]

Core Identification Data

| Parameter | Technical Specification |

| Common Name | Theophylline-8-butyric acid |

| Systematic Name | 8-(3-Carboxypropyl)-1,3-dimethylxanthine |

| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |

| CAS Registry Number | 5438-71-1 |

| Molecular Formula | C₁₁H₁₄N₄O₄ |

| Molecular Weight (Average) | 266.25 g/mol |

| Monoisotopic Mass | 266.1015 Da |

| SMILES | CN1C2=C(NC(=N2)CCCC(=O)O)C(=O)N(C)C1=O |

Structural Topology

The molecule consists of a purine-2,6-dione scaffold.[1] The critical distinction from other metabolites (such as the pentoxifylline metabolite 1-carboxypropyl-3,7-dimethylxanthine) is the regiochemistry of the substitution :

-

N1 & N3: Methylated (retaining theophylline character).[1][2]

-

C8: Substituted with a butyric acid chain (-(CH2)3-COOH).[1]

-

N7: Unsubstituted (retain tautomeric hydrogen).[1]

This orientation is vital for its function as a hapten; antibodies raised against this molecule conjugated at C8 will recognize the N1-N3 region of free theophylline in patient serum.[1]

Figure 1: Structural assembly of Theophylline-8-butyric acid showing the convergence of the xanthine core and the aliphatic linker.[1]

Physicochemical Properties[1][3][10][11][12]

Understanding the physical behavior of this acid is essential for purification and conjugation protocols.

| Property | Description / Value | Implications for Protocol |

| Physical State | Crystalline Solid | Stable for long-term storage if kept dry.[1] |

| Solubility (Water) | Low / Sparingly Soluble | Precipitates in acidic aqueous media; requires pH adjustment.[1] |

| Solubility (Base) | Soluble (e.g., 0.1 M NaOH) | Dissolves readily as the carboxylate salt; ideal for conjugation reactions.[1] |

| Solubility (Organic) | Soluble in hot isopropanol, DMSO | Recrystallization from hot isopropanol is the standard purification method.[1] |

| pKa | ~4.5 (Carboxyl), ~8.8 (N7-H) | Exists as a mono-anion at physiological pH; di-anion at high pH.[1] |

| Melting Point | High melting solid (Decomposes) | Distinct from Theophylline (270-274°C); purity often assessed via HPLC/TLC rather than MP alone.[1] |

Synthesis & Quality Control

The synthesis of 8-substituted xanthines typically follows a modified Traube Purine Synthesis or a direct condensation method.[1] For Theophylline-8-butyric acid, the most efficient route involves the condensation of 5,6-diamino-1,3-dimethyluracil with glutaric anhydride .[1]

Reaction Mechanism[1]

-

Acylation: The amino group of the diamine attacks the anhydride, opening the ring to form an amide intermediate.

-

Cyclodehydration: Under heat or basic conditions, the amide cyclizes to close the imidazole ring, forming the xanthine structure.

Figure 2: Synthetic pathway via condensation of diaminouracil and glutaric anhydride.

Experimental Protocol (Reference Standard)

Note: This protocol is synthesized from established methodologies for 8-substituted xanthines [1, 2].

-

Reagents:

-

Procedure:

-

Step 1: Suspend the diamine and glutaric anhydride in the solvent.

-

Step 2: Reflux the mixture for 3–4 hours. The anhydride acts as both the reactant and the dehydrating agent to drive cyclization.

-

Step 3: Cool the reaction mixture. The product may precipitate or require precipitation by adding excess ether/hexane.

-

Step 4 (Purification): Dissolve the crude solid in dilute NaOH (converting it to the sodium salt), filter to remove insoluble impurities, and re-precipitate by acidifying with HCl.[1]

-

Step 5 (Final Polish): Recrystallize from hot isopropanol to obtain the pure acid form.[1]

-

-

Validation:

-

NMR: Confirm the presence of the propyl chain (multiplets at ~2.0, 2.4, 2.8 ppm) and the singlet methyl groups (~3.2, 3.4 ppm).[1]

-

Mass Spec: Observe parent ion at m/z 267 [M+H]+.

-

Applications in Drug Development[1][13][14]

Hapten Design for Immunoassays

The primary utility of Theophylline-8-butyric acid is in the creation of Theophylline-BSA or Theophylline-HRP conjugates.[1]

-

Problem: Theophylline (MW 180) is too small to elicit an immune response alone.[1]

-

Solution: The 8-butyric acid derivative provides a carboxylic acid group.[1] Using carbodiimide chemistry (EDC/NHS), this acid is activated to an NHS-ester, which then reacts with primary amines (Lysine residues) on carrier proteins.[1]

-

Result: The antibody recognizes the distal "theophylline" end of the molecule, ensuring it can bind free theophylline in patient blood samples during competitive assays.

Prodrug Potential

Research has explored 8-substituted xanthines as prodrugs to improve solubility or alter pharmacokinetics, although the 8-butyric acid derivative is predominantly an analytical tool rather than a therapeutic candidate itself.[1]

References

-

Merck Millipore. (n.d.).[1] Theophylline-8-butyric Acid Lactam Product Sheet. Retrieved from

-

PubChem. (2025).[2] Theophylline-8-butyric acid (Compound).[1][3][4][5] National Library of Medicine. Retrieved from [1]

-

Cook, C. E., et al. (1976).[1] Radioimmunoassay of theophylline in plasma. Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505.[1]

-

NCATS Inxight Drugs. (2025).[1] THEOPHYLLINE-8-BUTYRIC ACID.[1][3][5] Retrieved from [1]

-

BenchChem. (2025). Optimizing Reaction Conditions for 5,6-Diamino-1,3-dimethyluracil Derivatives. Retrieved from [1]

Sources

- 1. 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 | C11H14N4O4 | CID 71314528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Theophylline-8-butyric acid (C11H14N4O4) [pubchemlite.lcsb.uni.lu]

- 4. THEOPHYLLINE-8-BUTYRIC ACID [drugs.ncats.io]

- 5. FDA全球物质登记数据库-T [drugfuture.com]

Theophylline-8-butyric Acid: Physicochemical Profiling, Structural Activation, and Bioconjugation Strategies

Executive Summary

Theophylline-8-butyric acid is a highly specialized xanthine derivative utilized extensively in pharmacological research, diagnostic immunoassay development, and molecular imprinting. Unlike standard theophylline, the addition of a butyric acid moiety at the C-8 position of the purine ring introduces a critical functional handle. This structural modification allows for covalent tethering to carrier proteins, enzymes, and bifunctional spacers without disrupting the core pharmacophore responsible for antibody recognition. This technical guide explores the physicochemical properties of theophylline-8-butyric acid, details the causality behind its unique intramolecular activation (lactamization), and provides self-validating protocols for its synthesis and bioconjugation.

Nomenclature and Physicochemical Properties

Understanding the fundamental properties of theophylline-8-butyric acid is essential for predicting its solubility, reactivity, and behavior in aqueous biological buffers. The molecule exhibits a delicate balance of hydrophilicity and structural rigidity, driven by its purine core and the terminal carboxylic acid.

Table 1: Core Identifiers

| Descriptor | Value |

| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |

| CAS Number | 5438-71-1 |

| Molecular Formula | C11H14N4O4 |

| Synonyms | 8-(3-Carboxypropyl)theophylline; NSC-14374 |

Table 2: Quantitative Physicochemical Data

| Property | Value | Causality / Implication |

| Molecular Weight | 266.25 g/mol [1] | Small molecule hapten; requires conjugation to a carrier protein to elicit an immune response. |

| XLogP3 | 0.1[1] | Highly hydrophilic; ensures excellent solubility in physiological buffers during bioconjugation. |

| Topological Polar Surface Area (TPSA) | 107 Ų[1] | High polarity driven by the dione core and carboxylic acid, facilitating strong hydrogen bonding. |

| Hydrogen Bond Donors | 2[1] | Contributes to target recognition in molecularly imprinted polymers (MIPs) and antibody binding pockets. |

| Hydrogen Bond Acceptors | 4[1] | Enhances solubility and interaction with aqueous solvent networks. |

Structural Reactivity: The Lactam Activation Pathway

A defining feature of theophylline-8-butyric acid is its unique capacity for intramolecular activation. In standard bioconjugation, carboxylic acids require activation via carbodiimides (e.g., EDC) and stabilizing agents (e.g., NHS) to form reactive esters. However, the 4-carbon chain of the 8-butyric acid moiety perfectly positions the terminal carboxyl group to interact with the adjacent nitrogen on the purine ring[2].

When subjected to dehydrating conditions (refluxing in acetic anhydride), the molecule undergoes cyclization to form theophylline-8-butyric acid lactam . This cyclic lactam acts as an unusually stable yet highly reactive "built-in" active ester. It undergoes spontaneous nucleophilic attack by primary amines (such as lysine residues on proteins), eliminating the need for unstable EDC/NHS intermediates and streamlining the conjugation workflow[2].

Pathway of Theophylline-8-butyric acid activation and bioconjugation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) and the observable metric that confirms the success of the reaction.

Protocol 1: Synthesis of Theophylline-8-Butyric Acid Lactam

This protocol isolates the highly reactive lactam intermediate required for downstream bioconjugation[2].

-

Dissolution & Dehydration: Suspend 24.0 g of theophylline-8-butyric acid in 500 mL of anhydrous acetic anhydride.

-

Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, driving the thermodynamic equilibrium toward the formation of the intramolecular lactam.

-

-

Thermal Cyclization: Gently reflux the mixture for 30 minutes.

-

Causality: Thermal energy overcomes the activation barrier for cyclization, converting the carboxylic acid into the cyclic lactam.

-

-

Hot Filtration: Filter the mixture immediately through a preheated funnel.

-

Validation Check: This step removes any unreacted, insoluble starting material or polymeric byproducts. A clear filtrate indicates successful dissolution and reaction.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature.

-

Validation Check: The spontaneous formation of crystals validates the structural conversion, as the lactam possesses a significantly different solubility profile than the starting acid.

-

-

Washing & Drying: Collect the crystallized product via vacuum filtration. Wash sequentially with diethyl ether and hexane, then dry in a vacuum oven at 50°C.

-

Causality: Ether and hexane effectively strip away residual acetic anhydride and acetic acid without dissolving the target lactam, ensuring a high-purity, reactive solid.

-

Protocol 2: Bioconjugation to Adenosine Deaminase (ADA) for Immunoassays

This protocol details the coupling of the activated lactam to an enzyme reporter for use in Enzyme-Linked Flow-Injection Immunoassays[3].

-

Enzyme Preparation: Dialyze 72 units of Adenosine Deaminase (ADA) against a 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Causality: A pH of 8.5 ensures that the surface lysine residues (

-amino groups) on ADA are predominantly deprotonated, maximizing their nucleophilicity for the impending attack on the lactam.

-

-

Conjugation Reaction: Add a stoichiometric excess of theophylline-8-butyric acid lactam to the enzyme solution and mix overnight at 4°C.

-

Causality: The cyclic lactam undergoes spontaneous aminolysis upon contact with the enzyme's primary amines, forming a stable amide linkage. The low temperature prevents enzyme denaturation during the extended reaction time.

-

-

Purification via Dialysis: Dialyze the reaction mixture five times against 0.05 M Tris-HCl buffer (pH 7.5) at 4°C.

-

Validation Check: Dialysis removes all unreacted small-molecule haptens. The success of the conjugation is validated by measuring the residual ADA enzymatic activity (ensuring the enzyme was not over-labeled and inactivated) and determining the hapten-to-protein ratio via UV-Vis spectroscopy[3].

-

Applications in Diagnostics and Molecular Imprinting

Diagnostic Immunoassays: Because theophylline is a narrow-therapeutic-index drug used for respiratory diseases, precise serum monitoring is critical. Theophylline-8-butyric acid is the premier hapten for generating anti-theophylline antibodies. By tethering the drug through the C-8 position, the critical N-1, N-3, and C-6 oxygen epitopes remain fully exposed, allowing the host immune system to generate highly specific antibodies. Furthermore, conjugates of theophylline-8-butyric acid with enzymes (like ADA or HRP) serve as highly sensitive competitive tracers in flow-injection immunoassays[3].

Molecularly Imprinted Polymers (MIPs): Beyond biologics, theophylline-8-butyric acid is utilized as a template derivative in the synthesis of synthetic recognition polymers. By coupling the butyric acid moiety to a soluble, terminally functionalized polyethylene glycol (PEG) support, researchers can co-polymerize functional monomers (like methacrylic acid) around the theophylline core. Subsequent extraction of the PEG support leaves behind a highly specific, synthetic binding cavity tailored exactly to the theophylline pharmacophore[4].

References

-

PubChem: 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Enzyme-Linked Flow-Injection Immunoassay Using Immobilized Secondary Antibodies Source: SciSpace / Analytical Chemistry Literature URL:[Link]

- CA1272193A - Divalent hapten derivatives, process for preparing and use of them Source: Google Patents URL

- WO2001090228A1 - Molecular imprinting Source: Google Patents URL

Sources

- 1. 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | C11H14N4O4 | CID 95036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CA1272193A - Divalent hapten derivatives, process for preparing and use of them - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. WO2001090228A1 - Molecular imprinting - Google Patents [patents.google.com]

Pharmacological mechanism of action of Theophylline-8-butyric acid

This guide provides an in-depth technical analysis of Theophylline-8-butyric acid (also known as 8-(3-carboxypropyl)theophylline ), a functionalized methylxanthine derivative. While primarily utilized as a hapten for bioanalytical assay development, it possesses distinct pharmacological properties governed by the Structure-Activity Relationships (SAR) of 8-substituted xanthines.

Executive Summary

Theophylline-8-butyric acid is a synthetic derivative of theophylline (1,3-dimethylxanthine) functionalized at the C8 position with a butyric acid moiety. This modification serves a dual purpose in drug development and pharmacology:

-

Bioanalytical Utility: The C8-carboxypropyl chain acts as a "linker arm," allowing the molecule to be conjugated to carrier proteins (e.g., BSA, KLH) or enzymes (e.g., HRP, ALP) without masking the critical antigenic determinants (N1 and N3 methyl groups) required for antibody recognition. This makes it the "Gold Standard" hapten for developing Theophylline immunoassays.

-

Pharmacological Activity: Like its parent compound, it acts as a non-selective Adenosine Receptor (AR) antagonist and Phosphodiesterase (PDE) inhibitor.[1] However, the introduction of the charged carboxyl group at physiological pH alters its lipophilicity, membrane permeability, and receptor binding kinetics compared to theophylline.

Chemical Identity & Physicochemical Properties

The pharmacological behavior of Theophylline-8-butyric acid is dictated by its structural deviation from theophylline.

| Feature | Specification |

| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |

| Molecular Formula | C₁₁H₁₄N₄O₄ |

| Molecular Weight | 266.25 g/mol |

| Core Scaffold | Xanthine (Purine-2,6-dione) |

| Key Modification | C8-substitution with butyric acid (–CH₂CH₂CH₂COOH) |

| pKa (Acid) | ~4.5 (Carboxylic acid group) |

| Solubility | Higher aqueous solubility than Theophylline at neutral pH due to ionization.[2] |

Pharmacodynamics: Mechanism of Action

Theophylline-8-butyric acid operates through two primary canonical pathways characteristic of methylxanthines, modified by steric and electrostatic factors at the C8 position.

A. Adenosine Receptor Antagonism (Surface)

Theophylline-8-butyric acid acts as a competitive antagonist at G-protein coupled Adenosine Receptors (ARs), specifically the A1 and A2A subtypes.

-

Mechanism: It blocks the binding of endogenous adenosine.

-

A1 Receptor Blockade: Normally, adenosine binding to A1 receptors (Gi-coupled) inhibits adenylyl cyclase. Antagonism disinhibits this enzyme, leading to increased cAMP levels.

-

A2A Receptor Blockade: Antagonism here can modulate dopamine release and vascular tone.

-

-

SAR Insight (C8 Substitution): 8-substituted xanthines generally exhibit increased affinity for A1 receptors compared to theophylline. However, the charged carboxyl tail of the 8-butyric acid derivative creates electrostatic repulsion in deep hydrophobic pockets, potentially reducing affinity compared to neutral 8-alkyl derivatives (e.g., 8-phenyltheophylline). This charge also limits blood-brain barrier (BBB) penetration, restricting its effects primarily to peripheral receptors.

B. Phosphodiesterase (PDE) Inhibition (Intracellular)

Upon entering the cell (via active transport or passive diffusion of the non-ionized form), the molecule inhibits Phosphodiesterase enzymes (PDE3, PDE4, PDE5).

-

Mechanism: PDEs are responsible for hydrolyzing the second messenger cAMP (cyclic Adenosine Monophosphate) into inactive 5'-AMP.

-

Effect: Inhibition prevents cAMP degradation.

-

In Airway Smooth Muscle: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin and leading to bronchodilation .

-

In Inflammatory Cells: Elevated cAMP suppresses the release of cytokines (TNF-α, IL-8) and leukotrienes.

-

C. Immunochemical Mechanism (Hapten-Antibody Interaction)

In the context of immunoassays (ELISA, FRET), Theophylline-8-butyric acid serves as a competitor .

-

Principle: When conjugated to an enzyme (e.g., Glucose-6-Phosphate Dehydrogenase), the "Theophylline-8-butyric acid" moiety binds to anti-theophylline antibodies.

-

Steric Inhibition: Antibody binding sterically hinders the conjugated enzyme's active site. Free theophylline from a patient sample competes for the antibody, displacing the conjugate and restoring enzymatic activity. This activity is directly proportional to the patient's drug concentration.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism (Receptor Antagonism & PDE Inhibition) leading to smooth muscle relaxation.[3]

Figure 1: Dual mechanism of action showing Adenosine Receptor antagonism and PDE inhibition, both converging to increase intracellular cAMP.

Experimental Protocols

Protocol A: Synthesis of Theophylline-Protein Conjugate (Immunogen)

Purpose: To create an immunogen for raising anti-theophylline antibodies.

-

Activation: Dissolve Theophylline-8-butyric acid (10 mg) in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a 1:1:1.2 molar ratio.

-

Incubation: Stir at room temperature for 2 hours to form the active NHS-ester.

-

Conjugation: Add the activated ester dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) (10 mg/mL in Carbonate Buffer, pH 9.0).

-

Reaction: Incubate overnight at 4°C with gentle agitation.

-

Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted hapten.

-

Validation: Determine hapten density via UV-Vis absorbance (compare A280 protein peak vs. A274 theophylline peak).

Protocol B: Competitive Binding Assay (In Vitro)

Purpose: To determine the affinity (Ki) of Theophylline-8-butyric acid for A1 Adenosine Receptors.

-

Membrane Prep: Isolate membranes from rat cerebral cortex (rich in A1 receptors).

-

Ligand: Use [³H]-DPCPX (a selective A1 antagonist radioligand).

-

Incubation:

-

Mix 50 µg membrane protein with 1 nM [³H]-DPCPX.

-

Add increasing concentrations of Theophylline-8-butyric acid (10⁻⁹ M to 10⁻⁴ M).

-

Incubate at 25°C for 90 minutes.

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Comparative Data: Theophylline vs. 8-Butyric Acid Derivative

| Parameter | Theophylline (Parent) | Theophylline-8-butyric Acid |

| Primary Application | Therapeutic (Bronchodilator) | Diagnostic (Hapten/Ligand) |

| A1 Receptor Affinity (Ki) | ~10–20 µM | ~5–50 µM (Context dependent) |

| Membrane Permeability | High (Lipophilic) | Low (Polar/Charged at pH 7.4) |

| Protein Binding | ~40% | High (if conjugated) |

| Metabolic Stability | Metabolized by CYP1A2 | Stable (used in vitro) |

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine A1 and A2 receptors." Journal of Medicinal Chemistry.

-

Cook, C. E., et al. (1976). "Theophylline radioimmunoassay: synthesis of antigen and characterization of antiserum." Research Communications in Chemical Pathology and Pharmacology.

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

-

Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry.

-

Persson, C. G. (1986). "Overview of effects of theophylline." Journal of Allergy and Clinical Immunology.

Sources

Technical Whitepaper: Structural and Functional Divergence of Theophylline and its C8-Butyric Acid Derivative

Executive Summary

This technical guide analyzes the structural, physicochemical, and functional distinctions between Theophylline (1,3-dimethylxanthine), a potent bronchodilator, and Theophylline-8-butyric acid (8-(3-carboxypropyl)-1,3-dimethylxanthine), its primary synthetic derivative used in diagnostic assay development.

While Theophylline serves as a therapeutic agent with a narrow therapeutic index, Theophylline-8-butyric acid functions as a hapten . The structural modification at the C8 position is not arbitrary; it is a strategic chemical design that preserves the N1 and N3 methyl groups—the critical epitopes for antibody recognition—allowing for the development of highly specific immunoassays that do not cross-react with caffeine or theobromine.

Part 1: Molecular Architecture & Structural Logic

The core difference lies in the functionalization of the imidazole ring within the xanthine scaffold.

Comparative Structural Analysis

| Feature | Theophylline (Parent Drug) | Theophylline-8-butyric acid (Hapten) |

| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |

| Formula | ||

| MW | 180.16 g/mol | 266.25 g/mol |

| Core Scaffold | Purine (Xanthine) | Purine (Xanthine) |

| C8 Position | Proton (H) | 3-Carboxypropyl chain ( |

| Polarity | Amphiphilic (Lipophilic character dominates) | Polar (due to terminal carboxylic acid) |

| pKa | 8.81 (Acidic N7-H) | ~4.8 (Carboxylic acid) & 8.8 (N7-H) |

The "Face" vs. "Back" Hypothesis

In immunochemistry, the specificity of an antibody is determined by the exposed surface area of the antigen.

-

The "Face" (Recognition Site): The N1 and N3 positions containing methyl groups.[1] This pattern is unique to Theophylline compared to Theobromine (lacks 1-Me).

-

The "Back" (Linker Site): The C8 position. By attaching the butyric acid linker here, the "Face" remains sterically unhindered and solvent-exposed.

Figure 1: Structural logic of hapten design. Modification at C8 preserves the N1/N3 epitope essential for distinguishing Theophylline from metabolic analogs.

Part 2: Physicochemical Implications

Solubility and pH Sensitivity

-

Theophylline: Poorly soluble in water (~7.3 g/L). It relies on tautomerization at N7 for solubility in high pH (forming a salt, e.g., Aminophylline).

-

Theophylline-8-butyric acid: The addition of the butyric acid side chain introduces a carboxylic acid group (

).-

Acidic pH: The molecule is less soluble as the carboxyl group is protonated.

-

Neutral/Basic pH: Highly soluble due to the ionization of the carboxylate (

). This property is critical during purification and conjugation protocols.

-

Chemical Stability

The amide linkage (if cyclized to a lactam) or the alkyl-aryl bond at C8 is generally stable under physiological conditions. However, the free carboxylic acid makes the derivative reactive toward nucleophiles if activated (e.g., by carbodiimides), which is the basis of its utility.

Part 3: Functional Application (The Hapten Principle)

Theophylline-8-butyric acid is rarely used as a drug itself due to altered pharmacokinetics and polarity which prevents blood-brain barrier penetration compared to the parent drug. Its primary role is in Therapeutic Drug Monitoring (TDM) .

Why TDM is Critical for Theophylline

Theophylline has a narrow therapeutic window (10–20 µg/mL).

-

< 10 µg/mL: Ineffective bronchodilation.

-

> 20 µg/mL: Toxicity (nausea, arrhythmias, seizures).

-

Solution: Rapid immunoassays (ELISA, FPIA) are required. These assays need antibodies generated using Theophylline-8-butyric acid conjugated to a carrier protein (BSA or KLH).

Part 4: Experimental Protocols

Protocol: Conjugation of Theophylline-8-butyric acid to BSA

This protocol describes the "Active Ester" method, creating a stable amide bond between the hapten and the lysine residues of Bovine Serum Albumin (BSA).

Reagents:

-

Theophylline-8-butyric acid (T8BA)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF (Dimethylformamide)

-

BSA (Bovine Serum Albumin)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Workflow:

-

Activation (Hapten -> Active Ester):

-

Conjugation (Active Ester + Protein):

-

Dissolve 20 mg BSA in 2 mL PBS (pH 7.4). Note: Do not use Tris buffer as it contains primary amines that will compete.

-

Add the activated T8BA-NHS ester solution dropwise to the BSA solution while stirring.

-

React for 4 hours at RT or overnight at 4°C.

-

-

Purification:

Visualization of Conjugation Pathway

Figure 2: Synthetic workflow for creating the Theophylline-BSA immunogen using EDC/NHS chemistry.

Part 5: References

-

Merck Millipore. (n.d.). Theophylline-8-butyric Acid Lactam Data Sheet. Retrieved from

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). Theophylline-8-Butyric Acid Structure and Identifiers. Inxight Drugs.[1][4][6][7][8] Retrieved from

-

PubChem. (2025).[9][1] Theophylline (CID 2153) - Chemical and Physical Properties. National Library of Medicine. Retrieved from

-

Cook, C. E., et al. (1976).[10] Radioimmunoassay of theophylline in plasma. Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505. (Cited indirectly via Merck Data Sheet).

-

Barnes, P. J. (2013). Theophylline.[9][1][3][4][5][6][7][10][11][12][13][14] American Journal of Respiratory and Critical Care Medicine. (General pharmacological grounding).

Sources

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbcp.com [ijbcp.com]

- 5. mdpi.com [mdpi.com]

- 6. Theophylline - Wikipedia [en.wikipedia.org]

- 7. THEOPHYLLINE-8-BUTYRIC ACID [drugs.ncats.io]

- 8. Potential clinical use of butyric acid derivatives to induce antigen-specific T cell inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theophylline melting point standard USP Reference Standard [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Theophylline | CAS 58-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. PubChemLite - Theophylline-8-butyric acid (C11H14N4O4) [pubchemlite.lcsb.uni.lu]

- 14. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]

Theophylline-8-Butyric Acid: A Technical Guide to Hapten Design in Immunochemistry

Abstract

This technical guide details the application of Theophylline-8-butyric acid (8-carboxypropyltheophylline) as a hapten for generating high-specificity antibodies against theophylline.[1] Unlike standard N7-functionalized derivatives, C8-modification preserves the critical N1 and N3 methyl groups of the xanthine ring, enabling the immune system to distinguish theophylline from its major metabolites, caffeine and theobromine. This document provides a validated bioconjugation protocol, mechanistic insights into epitope exposure, and assay design strategies for Therapeutic Drug Monitoring (TDM).

The Hapten Challenge in Theophylline TDM

Theophylline (1,3-dimethylxanthine) is a bronchodilator with a narrow therapeutic index (10–20 µg/mL).[1] Toxicity can occur above 20 µg/mL, necessitating precise Therapeutic Drug Monitoring (TDM).

The primary challenge in developing immunoassays for theophylline is cross-reactivity . Theophylline is structurally homologous to:

-

Caffeine (1,3,7-trimethylxanthine): Common dietary interferent.[1]

-

Theobromine (3,7-dimethylxanthine): Cocoa metabolite.[1]

-

1,3-Dimethyluric acid : Major metabolic product.[1]

The Structural Solution: C8-Functionalization

To generate antibodies that discriminate between these molecules, the hapten design must expose the unique features of theophylline.

-

N7-Derivatives: Attaching the linker at the N7 position (e.g., Theophylline-7-acetic acid) masks the very region that distinguishes theophylline (H at N7) from caffeine (Methyl at N7).[1] This often results in antibodies with high caffeine cross-reactivity.

-

C8-Derivatives (Theophylline-8-butyric acid): Attaching the linker at the C8 position leaves the N1, N3, and N7 positions exposed.[1] This allows the antibody binding pocket to recognize the specific methylation pattern (Me-N1, Me-N3) and the lack of substitution at N7, significantly improving specificity.

Chemical Basis & Structure[1][2][3][4]

Compound: Theophylline-8-butyric acid Synonyms: 8-(3-Carboxypropyl)theophylline; 8-CPT CAS: 35873-40-6 (Free acid) Molecular Formula: C₁₁H₁₄N₄O₄[1]

The structure consists of the theophylline core with a butyric acid "arm" extending from the imidazole ring's carbon-8. This arm serves as a spacer (approx. 5–8 Å), reducing steric hindrance from the carrier protein and allowing the B-cell receptor deep access to the xanthine core.

Visualization: Hapten-Carrier Conjugation Logic

Figure 1: Structural logic of C8-functionalization. The linker position ensures the unique N7-H and N1/N3-Methyl groups remain accessible for antibody recognition.[1]

Bioconjugation Protocol: Synthesis of Theophylline-BSA Immunogen

This protocol describes the "Active Ester" method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1] This method is preferred over mixed anhydride for its stability and high coupling efficiency in aqueous buffers.

Reagents Required[2][5]

-

Hapten: Theophylline-8-butyric acid (10 mg).[1]

-

Carrier Protein: Bovine Serum Albumin (BSA) (20 mg) (Use KLH for immunization, BSA for screening).

-

Activation Reagents: EDC·HCl and NHS.

-

Solvents: Anhydrous DMF (Dimethylformamide), 0.1M MES Buffer (pH 5.5), 0.1M PBS (pH 7.4).

-

Purification: Dialysis tubing (10k MWCO) or Sephadex G-25 column.[1]

Step-by-Step Methodology

Phase 1: Activation (Formation of NHS-Ester)[1]

-

Dissolve 10 mg of Theophylline-8-butyric acid in 0.5 mL of anhydrous DMF .

-

Add 1.2 molar equivalents of NHS and 1.5 molar equivalents of EDC·HCl to the solution.

-

Note: The excess EDC ensures complete activation of the carboxyl group.

-

-

Incubate at room temperature (RT) for 2–4 hours with gentle stirring.

-

Checkpoint: Thin Layer Chromatography (TLC) can verify the disappearance of the free acid spot.

-

Phase 2: Conjugation[1]

-

Dissolve 20 mg of BSA in 2.0 mL of 0.1M PBS (pH 7.4) . Ensure the protein is fully solubilized.

-

Add the activated hapten solution (from Phase 1) dropwise to the BSA solution while stirring.

-

Critical: Add slowly to prevent protein precipitation due to solvent shock (DMF concentration should not exceed 20%).

-

-

Adjust pH back to 7.4 if necessary (the reaction releases acid).

-

Incubate overnight at 4°C or 4 hours at RT in the dark.

Phase 3: Purification[1]

-

Transfer the reaction mixture to pre-wetted dialysis tubing (10k MWCO).

-

Dialyze against 1L of PBS (pH 7.4) for 24 hours at 4°C, changing the buffer 3 times (e.g., at 4h, 8h, and 16h).

-

Validation: Measure absorbance at 280 nm (protein) and 274 nm (theophylline). A shift in the UV spectrum or a ratio calculation confirms hapten loading.

Experimental Workflow Diagram

Figure 2: Synthesis workflow for Theophylline-BSA immunogen using EDC/NHS chemistry.

Specificity & Cross-Reactivity Profile

The utility of Theophylline-8-butyric acid lies in the specificity of the resulting antibodies.[1][2] Below is a comparative data summary typical of monoclonal antibodies raised against C8-conjugates versus N7-conjugates.

Comparative Cross-Reactivity Table

| Compound | Structure Note | Cross-Reactivity (C8-Immunogen) | Cross-Reactivity (N7-Immunogen) |

| Theophylline | 1,3-Dimethylxanthine | 100% | 100% |

| Caffeine | 1,3,7-Trimethylxanthine | < 1.0% | 5 – 15% |

| Theobromine | 3,7-Dimethylxanthine | < 0.5% | 1 – 5% |

| 1,3-Dimethyluric Acid | Metabolite | < 0.1% | < 1.0% |

| Dyphylline | N7-Dihydroxypropyl | < 0.1% | High (Variable) |

Data Source Interpretation: Antibodies raised against C8-haptens are sterically blocked from binding caffeine because the N7-methyl group of caffeine clashes with the binding pocket formed around the N7-H of theophylline.[1] Conversely, N7-linked haptens force the antibody to ignore the N7 region, making it "blind" to the methyl/hydrogen difference between caffeine and theophylline.

Assay Application: Competitive ELISA

For a competitive ELISA, the Theophylline-8-butyric acid can be used to synthesize the Tracer (Hapten-HRP conjugate) if the capture antibody is immobilized, or as the Coating Antigen (Hapten-BSA) if the antibody is in solution.[1]

Protocol: Competitive Inhibition Setup

-

Coating: Coat microtiter plate with Anti-Theophylline Antibody (raised against C8-KLH).

-

Blocking: Block with 1% BSA in PBS.

-

Competition:

-

Add 50 µL of Patient Sample (containing free Theophylline).

-

Immediately add 50 µL of Theophylline-8-HRP Tracer .[1]

-

-

Incubation: Incubate for 60 min at RT. (Free drug and Tracer compete for limited antibody sites).

-

Wash: Wash 3x with PBS-Tween.[1]

-

Detection: Add TMB Substrate.[1] Stop with H2SO4.

-

Result: Absorbance is inversely proportional to theophylline concentration in the sample.

References

-

Cook, C. E., et al. (1976).[3] Pharmacokinetics of theophylline in human plasma using a specific radioimmunoassay. Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505.[1] Link

- Voss, E. W. (1984). Fluorescein Hapten: An Immunological Probe. CRC Press. (Foundational text on hapten design principles).

-

Merck Millipore . (n.d.). Theophylline-8-butyric Acid Lactam Product Sheet. Retrieved from Merckmillipore.com. Link

-

Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates. Methods in Enzymology, 70, 85-104.[1] Link

- Soldin, S. J., & Hill, J. G. (1984). Therapeutic Drug Monitoring. Clinical Biochemistry, 17(2), 123. (Discussion on specificity requirements for Theophylline assays).

Sources

An In-Depth Technical Guide to the Binding Affinity of Theophylline-8-Butyric Acid to Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Theophylline Derivatives as Probes for Adenosine Receptor Research

Theophylline, a methylxanthine, has long been recognized for its therapeutic effects, primarily as a bronchodilator in respiratory diseases.[1] Its mechanism of action is multifaceted, but a significant component is its antagonism of adenosine receptors.[2][3] Adenosine is a ubiquitous purine nucleoside that modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[4] These receptors are distributed throughout the body and are involved in cardiovascular function, neurotransmission, and inflammation.[4][5]

The non-selective nature of theophylline's binding to adenosine receptors has spurred the development of numerous derivatives to probe the structure-activity relationships and to develop more selective ligands.[6][7] Theophylline-8-butyric acid is one such derivative, functionalized at the 8-position with a butyric acid moiety. This modification provides a reactive carboxyl group suitable for conjugation to other molecules, such as proteins for immunoassays or fluorescent probes for visualization studies, while potentially modulating the compound's affinity and selectivity for the different adenosine receptor subtypes.[8]

This technical guide provides a comprehensive overview of the current understanding of the interaction between theophylline-8-butyric acid and adenosine receptors. It will delve into the known binding characteristics of its parent compound, theophylline, discuss the anticipated impact of the 8-butyric acid substitution, and provide detailed protocols for experimentally determining its binding affinity.

Binding Affinity of Theophylline and the Influence of 8-Position Substitution

While direct, quantitative binding affinity data (Kᵢ or Kₐ values) for theophylline-8-butyric acid across the four adenosine receptor subtypes is not extensively documented in publicly available literature, we can infer its likely properties from its parent compound, theophylline, and established structure-activity relationships of 8-substituted xanthines.

Theophylline itself is a non-selective antagonist at adenosine receptors, exhibiting similar micromolar affinity for A1 and A2 receptors.[9] It is generally a weak antagonist at all human adenosine receptors, with some studies suggesting it is less effective against A3 receptors.[2]

Table 1: Binding Affinity of Theophylline for Adenosine Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Species | Reference |

| A1 | ~10-30 µM | Rat | [9] |

| A2A | ~10-50 µM | Rat | [9] |

| A2B | KB: ~7 µM | Human | |

| A3 | Weak antagonist/inactive | Rat/Mouse |

Note: Kᵢ values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

The substitution at the 8-position of the xanthine core is a critical determinant of both potency and selectivity for adenosine receptors.[6] Generally, bulky substituents at this position can enhance affinity, particularly for the A1 receptor.[8] However, the introduction of a polar carboxyl group, as in theophylline-8-butyric acid, can have varied effects. While it increases water solubility, it may also lead to a reduction in potency compared to more lipophilic substituents.[9]

Given these principles, it is hypothesized that theophylline-8-butyric acid likely retains the non-selective antagonist profile of theophylline but with a potentially altered affinity. The butyric acid chain may introduce steric hindrance or new interactions within the binding pocket that could subtly shift its preference for one receptor subtype over another. To definitively characterize the binding profile of theophylline-8-butyric acid, empirical determination of its binding affinity at each adenosine receptor subtype is essential.

Adenosine Receptor Signaling Pathways

Understanding the downstream signaling cascades of adenosine receptors is crucial for interpreting the functional consequences of ligand binding. Each receptor subtype primarily couples to specific G proteins, initiating distinct intracellular responses.

-

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/G₀). Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9]

-

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gₛ).[9] Agonist activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[9]

The antagonism of these receptors by theophylline-8-butyric acid would be expected to block these respective signaling events.

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols for Determining Binding Affinity

To elucidate the binding characteristics of theophylline-8-butyric acid, radioligand binding assays are the gold standard. These assays directly measure the interaction of a ligand with its receptor.

I. Preparation of Cell Membranes Expressing Adenosine Receptors

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

Materials:

-

Cell culture flasks with confluent cells expressing the target adenosine receptor.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold.

-

Cell scraper.

-

Dounce homogenizer or sonicator.

-

High-speed refrigerated centrifuge.

Procedure:

-

Wash the confluent cell monolayer twice with ice-cold PBS.

-

Harvest the cells by scraping them into ice-cold homogenization buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Store the membrane preparations in aliquots at -80°C until use.

Caption: Workflow for Cell Membrane Preparation.

II. Radioligand Competition Binding Assay

This assay determines the affinity of a non-radiolabeled compound (theophylline-8-butyric acid) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Prepared cell membranes expressing the target adenosine receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Radiolabeled ligand specific for the adenosine receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

Theophylline-8-butyric acid stock solution.

-

Non-specific binding inhibitor (e.g., a high concentration of a known non-radiolabeled antagonist).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or near its Kₐ value).

-

Increasing concentrations of theophylline-8-butyric acid (the competitor).

-

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled antagonist instead of the competitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding at each concentration of theophylline-8-butyric acid by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of theophylline-8-butyric acid that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Conclusion and Future Directions

Theophylline-8-butyric acid represents a valuable chemical tool for the study of adenosine receptors, primarily due to its potential for conjugation to other molecules. While its precise binding affinity profile remains to be fully elucidated, the established methodologies outlined in this guide provide a clear path for its characterization. Based on the properties of its parent compound, theophylline, and the known structure-activity relationships of 8-substituted xanthines, it is likely to function as a non-selective adenosine receptor antagonist. Future research should focus on performing radioligand binding assays to quantitatively determine the Kᵢ values of theophylline-8-butyric acid for each of the four adenosine receptor subtypes. This will enable a more informed use of this compound in pharmacological research and drug development, ultimately contributing to a deeper understanding of the complex roles of adenosine signaling in health and disease.

References

- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41–63.

- Cook, C. E., Twine, M. E., Myers, M., Amerson, E., Kepler, J. A., & Taylor, G. F. (1976). Theophylline-8-butyric acid lactam. A derivative of theophylline for use in immunoassays. Research communications in chemical pathology and pharmacology, 13(3), 497–505.

- Ukena, D., Daly, J. W., Kirk, K. L., & Jacobson, K. A. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for A1- and A2-adenosine receptors. Life sciences, 38(9), 797–807.

- Santed, C., Fernandez-Fernandez, C., Garcia-Jimenez, M. S., Leon, R., Perez, C., Morales-Garcia, J. A., de la Torre, M. R., Diaz-Alonso, J., Perez-Castillo, A., & Martin, M. I. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Il Farmaco, 56(5-7), 427–434.

- Cortes, A., Gracia, A., Giraldo, J., Mallol, J., Lluis, C., Canela, E. I., & Franco, R. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie, 328(9), 654–658.

- Poulsen, S. A., & Quinn, R. J. (1998). Adenosine receptors: new opportunities for drug development. Bioorganic & medicinal chemistry, 6(6), 619–641.

- Mally, J., Connick, J. H., & Stone, T. W. (1990). Theophylline down-regulates adenosine receptor function. Brain Research, 509(1), 141–144.

- Abbracchio, M. P., & Williams, M. (1994). Regulation of adenosine receptor function by theophylline in rat aorta. Journal of cardiovascular pharmacology, 24(1), 143–149.

- Bly, P., & Salter, M. (1993). Effect of adenosine receptor ligands on cAMP content in human airways and peripheral lung. American journal of respiratory and critical care medicine, 148(2), 437–442.

- Mann, J. S., & Holgate, S. T. (1985). Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline. British journal of clinical pharmacology, 20(4), 317–323.

- Spicuzza, L., Di Maria, G., Polosa, R. (2001). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Monaldi Archives for Chest Disease, 56(6), 529-535.

- Fishman, P., Bar-Yehuda, S., & Madi, L. (2022).

- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1–34.

- Wu, N., Ko, M. C., & Chen, J. G. (2019). Signaling pathway analysis for Theophylline, an antagonist of adenosine A2a receptor for drug abuse.

- Shaw, L. M., Fields, L., & Mayock, D. (1982). Determinants of the plasma protein binding of theophylline in health. Clinical pharmacology and therapeutics, 32(4), 490–496.

- Milavetz, B. I., & Gascoyne, P. R. (1990). Enhancement by theophylline of the butyrate-mediated induction of choriogonadotropin alpha-subunit in HeLa cells. I. Lack of correlation with cAMP. Archives of biochemistry and biophysics, 280(1), 87–94.

- Antonioli, L., Fornai, M., Blandizzi, C., & Pacher, P. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in pharmacology, 10, 939.

- Finney, M. J., & Holgate, S. T. (2000). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British journal of pharmacology, 129(6), 1255–1262.

-

Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Theophylline-8-butyric acid. Retrieved February 27, 2026, from [Link]

- Barnes, P. J. (2010). Theophylline. Molecules, 15(3), 1426–1443.

- el-Ani, D., Jacobson, K. A., & Shainberg, A. (1996). Effects of theophylline and dibutyryl-cAMP on adenosine receptors and heart rate in cultured cardiocytes. Journal of basic and clinical physiology and pharmacology, 7(4), 347–362.

-

PrepChem. (n.d.). Synthesis of theophylline-8-butyric acid lactam. Retrieved February 27, 2026, from [Link]

- Yousaf, M., Zahoor, A. F., Faiz, S., Javed, S., & Irfan, M. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2445-2475.

- BehanSar Pharmaceutical Factory. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research, 8(2), 74-80.*

- Nakazawa, T., & Ito, K. (1987). Alterations in theophylline protein binding in acutely ill patients with COPD. Chest, 92(4), 654–658.

- Weiss, T., et al. (2023). Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100. Molecules, 28(22), 7622.

- Ukena, D., Schirren, C. G., Klotz, K. N., & Schwabe, U. (1989). Clinical evaluation of theophylline binding to plasma protein in bronchial asthmatic patients. Therapeutic drug monitoring, 11(2), 141–146.

- Szot, P., Sanders, R. C., & Murray, T. F. (1987). Theophylline-induced upregulation of A1-adenosine receptors associated with reduced sensitivity to convulsants. Neuropharmacology, 26(8), 1173–1180.

- Koyasui, S., et al. (2000). Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism. Journal of leukocyte biology, 67(4), 529–535.

- Kumar, R., & Kulkarni, S. K. (2007). Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia.

- Jacobson, K. A., et al. (1996). 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor. Journal of medicinal chemistry, 39(8), 1584–1595.

- Murray, T. F., & Sylvester, J. B. (1989). Chronic theophylline treatment increases adenosine A1, but not A2, receptor binding in the rat brain: an autoradiographic study. Neuroscience letters, 106(1-2), 191–196.

-

Mayo Clinic. (n.d.). Theophylline (Oral Route). Retrieved February 27, 2026, from [Link]

- StatPearls. (2023). Theophylline.

- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. ACS medicinal chemistry letters, 9(10), 968–970.

- MDPI. (2024).

- Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. Pharmacology, 32(2), 61-74.*

-

Wikipedia. (n.d.). Adenosine A2A receptor. Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of theophylline and dibutyryl-cAMP on adenosine receptors and heart rate in cultured cardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical evaluation of theophylline binding to plasma protein in bronchial asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Thermodynamic stability of Theophylline-8-butyric acid derivatives

[1]

Solid-State Characterization Protocols

To ensure drug product stability, you must map the polymorph landscape. Theophylline derivatives are prone to "disappearing polymorphs" where a metastable form converts to a stable form unpredictably.

Protocol A: Polymorph Screening via Slurry Conversion

Objective: Determine the thermodynamically stable crystal form at a specific temperature (

-

Preparation: Suspend excess Theophylline-8-butyric acid in three solvent systems:

-

System A: Water (High

, favors Acid/Hydrate). -

System B: Ethanol (Intermediate).

-

System C: Toluene or Dioxane (Low

, favors Anhydrate/Lactam).

-

-

Equilibration: Stir suspensions at 25°C and 50°C for 72 hours.

-

Filtration: Filter rapidly to avoid phase change during drying.

-

Analysis: Analyze wet cake via PXRD (Powder X-Ray Diffraction) immediately.

-

Insight: If the PXRD pattern shifts in Toluene but not Water, you have isolated a solvate or the lactam form.

-

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Distinguish between desolvation, melting, and cyclization.

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Method:

-

Ramp 10°C/min from 30°C to 300°C.

-

Crucial Step: Use pinhole crimped pans to allow moisture escape, otherwise, the high pressure of trapped water will suppress dehydration endotherms.

-

| Signal Type | Observation | Interpretation |

| Endotherm (Broad) | 60°C - 110°C | Desolvation (Loss of lattice water). Confirm with TGA weight loss. |

| Endotherm (Sharp) | Melting Point ( | True melting of the crystalline lattice. |

| Exotherm | Post-Melt or Solid-State | DANGER: Cyclization to Lactam. If observed, the material is chemically unstable at this temp. |

Thermodynamic Solubility & pKa Determination

The solubility of 8-butyric derivatives is pH-dependent due to the carboxylic acid (

Experimental Workflow

-

Buffer Preparation: Prepare phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4.

-

Saturation: Add excess solid to vials; shake at 37°C for 24 hours.

-

Filtration: 0.45 µm PTFE filter (avoid Nylon, which binds acidic drugs).

-

Quantification: HPLC-UV at 272 nm.

Data Analysis (Van't Hoff Plot):

To determine the Enthalpy of Solution (

-

Positive Slope: Exothermic dissolution (rare for organics).

-

Negative Slope: Endothermic dissolution (solubility increases with T).

-

Non-Linearity: Indicates a phase change (e.g., Hydrate

Anhydrate) occurring within the temperature range.

Stability-Indicating Analytical Method (HPLC)

You cannot rely on simple UV spectrophotometry because the Acid and Lactam have similar chromophores. You must separate them chromatographically.

Method Parameters:

-

Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, increasing retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Rationale: The Acid is polar and will elute early (

min). The Lactam is non-polar (no charged COOH) and will elute late (

References

-

Chemical Identity: Theophylline-8-butyric acid.[1][2][3][4][5] PubChem CID 95036. National Center for Biotechnology Information. Link

-

Lactam Structure: Theophylline-8-butyric acid lactam. CAS 95796-70-6.[1][2][3] ChemSigma Registry. Link

-

Synthesis & Reactivity: Cook, C.E., et al. "Theophylline derivatives: Synthesis and reactivity." Res. Commun. Chem. Pathol. Pharmacol.[6][7][8][9][10][11] 1976, 13, 497. (Cited in Merck Millipore Product Data).

-

General Theophylline Polymorphism: Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. Molecular Pharmaceutics (ACS). Link

-

Dissolution & pH Dependence: Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline. Journal of Pharmaceutical Sciences. Link

-

Thermal Analysis Protocols: Solid State Forms of Theophylline: Presenting a New Anhydrous Polymorph. ResearchGate. Link

Sources

- 1. Doxofylline Impurity 3 (Theophylline Impurity 4) [1174289-18-9] | King-Pharm [king-pharm.com]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. [129627-11-8] | Chemsigma [chemsigma.com]

- 4. prepchem.com [prepchem.com]

- 5. m.molbase.com [m.molbase.com]

- 6. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. saudijournals.com [saudijournals.com]

- 10. Theoretical study of the structural and thermodynamic properties of Theophylline alone and in boron nitride nanotube electromagnetic field [chemistryresearches.ir]

- 11. researchgate.net [researchgate.net]

History and development of 8-substituted theophylline derivatives

Topic: History and Development of 8-Substituted Theophylline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Theophylline (1,3-dimethylxanthine) has served as a cornerstone in respiratory pharmacology since its isolation in 1888. However, its narrow therapeutic index and "dirty" pharmacological profile—acting as both a non-selective adenosine receptor (AR) antagonist and a phosphodiesterase (PDE) inhibitor—necessitated structural evolution.

The development of 8-substituted theophylline derivatives represents a pivotal shift in medicinal chemistry. By modifying the C8 position, researchers successfully decoupled AR antagonism from PDE inhibition, creating a new class of potent, receptor-subtype-selective molecular probes and therapeutic candidates. This guide analyzes the synthetic evolution, Structure-Activity Relationships (SAR), and experimental protocols defining this chemical lineage.

The Pharmacophore: Rationale for Modification

Theophylline possesses a purine scaffold with methyl groups at N1 and N3, and an acidic proton at N7.

-

Limitations of Parent Compound:

-

Non-selectivity: Antagonizes A1, A2A, A2B, and A3 receptors indiscriminately (

in the -

PDE Inhibition: Causes nausea, arrhythmias, and seizures via cAMP accumulation.

-

-

The C8 Breakthrough: Early SAR studies revealed that the C8 position is tolerant of bulky hydrophobic substituents. Unlike the N1/N3 positions, which dictate steric fit within the binding pocket, the C8 region extends into an accessory hydrophobic pocket (particularly in A1 and A2A receptors), allowing for significant modulation of affinity and selectivity.

Synthetic Evolution and Chemistry

The synthesis of 8-substituted derivatives typically bypasses direct electrophilic substitution, which is difficult on the electron-deficient xanthine ring. Instead, de novo ring closure (Traube Synthesis variation) or modification of 5,6-diamino-1,3-dimethyluracil is the standard.

Core Synthetic Pathways

The most robust method involves the condensation of 5,6-diamino-1,3-dimethyluracil with an aldehyde or carboxylic acid equivalent, followed by ring closure.

Figure 1: Divergent synthetic pathways for accessing 8-substituted theophylline derivatives. Path A (oxidative cyclization) is preferred for 8-aryl derivatives.

Structure-Activity Relationships (SAR)

The transition from theophylline to high-potency antagonists is defined by specific functional group modifications at C8.

Key SAR Rules

-

Aryl vs. Alkyl: 8-Aryl substituents (e.g., phenyl) significantly increase affinity for A1 and A2A receptors compared to 8-alkyl groups.

-

PDE Separation: 8-Phenyl substitution abolishes PDE inhibition.[1] This was the critical discovery in 8-Phenyltheophylline (8-PT) .

-

A1 Selectivity: 8-Cycloalkyl groups (e.g., cyclopentyl) favor A1 antagonism.

-

Peripheral Restriction: Sulfonation (e.g., 8-SPT ) creates a polar molecule that cannot cross the Blood-Brain Barrier (BBB), isolating peripheral receptor effects.

Comparative Data Table

| Compound | C8 Substituent | A1 Affinity ( | A2A Affinity ( | Selectivity (A1/A2A) | PDE Inhibition |

| Theophylline | -H | ~15,000 | ~15,000 | Non-selective | Yes (Potent) |

| 8-Phenyltheophylline (8-PT) | -Phenyl | 20 | 150 | ~7.5 | No |

| 8-Cyclopentyltheophylline | -Cyclopentyl | 15 | 1,200 | ~80 | No |

| 8-(p-Sulfophenyl)theophylline | -p-SO3H-Phenyl | 1,000 | >10,000 | Moderate | No |

| DPCPX (Reference)* | -Cyclopentyl | 0.46 | 340 | ~740 | No |

*Note: DPCPX is a 1,3-dipropyl analogue, included to demonstrate the additive effect of N1/N3 modification.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Phenyltheophylline (8-PT)

Rationale: This protocol utilizes the oxidative cyclization of a benzylidene intermediate, a robust method for generating 8-aryl xanthines.

Materials:

-

5,6-Diamino-1,3-dimethyluracil hydrate (10 mmol)

-

Benzaldehyde (11 mmol)

-

Ferric Chloride (

) or Thionyl Chloride ( -

Ethanol (solvent)[2]

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Dissolve 1.70 g (10 mmol) of 5,6-diamino-1,3-dimethyluracil in 30 mL of hot ethanol.

-

Add 1.1 mL (11 mmol) of benzaldehyde dropwise.

-

Reflux the mixture for 2–4 hours. A precipitate (the imine/Schiff base) will form.

-

Cool to room temperature, filter the solid, wash with cold ethanol, and dry.

-

-

Oxidative Cyclization:

-

Suspend the Schiff base intermediate in 50 mL of ethanol (or dioxane for higher solubility).

-

Add 1.2 equivalents of

(oxidizing agent) dissolved in a minimal amount of water. -

Reflux for 12–24 hours. The color typically shifts as the aromatic system fully conjugates.

-

Alternative: Cyclization can be achieved by heating the intermediate in thionyl chloride for 2 hours (requires careful ventilation).

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Neutralize the residue with 1N NaOH (if acid was used) or wash with water to remove iron salts.

-

Recrystallize from ethanol/water (80:20).

-

Validation:

-NMR should show the disappearance of the imine proton and the appearance of the aromatic phenyl signals (7.4–8.0 ppm).

-

Protocol B: Radioligand Binding Assay (A1 Receptor)

Rationale: To validate the affinity of the synthesized derivative.

System: Rat brain cortex membranes (rich in A1 receptors).

Radioligand: [

-

Membrane Preparation: Homogenize rat cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Mix 100

g membrane protein with 0.5 nM [ -

Add increasing concentrations (

to -

Incubate at 25°C for 60 minutes (equilibrium).

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Mechanistic Logic & Signaling

The following diagram illustrates how 8-substituted derivatives differentially impact cellular signaling compared to the parent compound.

Figure 2: Mechanistic divergence. 8-substitution eliminates PDE inhibition, resulting in a "clean" pharmacological tool for studying adenosine receptor blockade.

Future Directions

Current research focuses on two main challenges:

-

Water Solubility: 8-Aryl derivatives are notoriously insoluble. Strategies include attaching polar "tails" (e.g., carboxylic acids or amines) to the phenyl ring (as seen in 8-SPT) or using phosphate prodrugs.

-

Dual Antagonists: Designing "Parkinson's specific" ligands that antagonize A2A (to facilitate movement) while modulating A1 to prevent dyskinesia.

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor." Biochemical Pharmacology. Link

-

Bruns, R. F., et al. (1980). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

-

Spealman, R. D. (1988).[1] "Psychomotor stimulant effects of methylxanthines in squirrel monkeys: relation to adenosine receptor antagonism." Psychopharmacology. Link

-

Linden, J. (1989). "Adenosine receptors: ligand-binding assays." Neuromethods. Link

Sources

Methodological & Application

Application Note: Covalent Conjugation of Theophylline-8-Butyric Acid to BSA and KLH Carrier Proteins

Mechanistic Rationale & Experimental Design

Hapten Selection and Epitope Presentation

Theophylline (1,3-dimethylxanthine) is a potent bronchodilator with a narrow therapeutic index, requiring rigorous therapeutic drug monitoring (TDM). Because small molecules (<1,000 Da) are non-immunogenic, theophylline must be covalently conjugated to a high-molecular-weight carrier protein to elicit an immune response.

The structural orientation of the conjugated hapten dictates antibody specificity. Caffeine (1,3,7-trimethylxanthine) differs from theophylline only by a single methyl group at the N-7 position. By utilizing Theophylline-8-butyric acid , the hapten is anchored to the carrier protein via the C-8 position. This specific linkage leaves the critical N-1, N-3, and N-7 regions spatially exposed, allowing the host immune system to generate antibodies that can accurately distinguish theophylline from caffeine, thereby minimizing cross-reactivity in clinical assays .

The Two-Step EDC/NHS Activation Strategy

Theophylline-8-butyric acid contains a terminal carboxylate, while carrier proteins (BSA, KLH) possess abundant primary amines (lysine residues). If the hapten, carrier, and a zero-length crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) were mixed simultaneously, the EDC would indiscriminately activate the carrier protein's own carboxyl groups, leading to massive protein-protein polymerization.

To prevent this, we employ a two-step activation strategy :

-

Activation: The hapten is reacted with EDC and N-hydroxysuccinimide (NHS) in an amine-free, carboxyl-free environment (pH 5.5–6.0). EDC forms an unstable O-acylisourea intermediate. NHS rapidly displaces this to form a semi-stable, amine-reactive NHS-ester.

-

Conjugation: The activated hapten is introduced to the carrier protein in a slightly alkaline buffer (pH 7.4–8.0). At this pH, the lysine

-amines are unprotonated and highly nucleophilic, rapidly attacking the NHS-ester to form a stable amide bond.

Self-Validating System Controls